molecular formula C11H14NOPS B14631836 tert-Butyl(phenyl)phosphinic isothiocyanate CAS No. 54100-46-8

tert-Butyl(phenyl)phosphinic isothiocyanate

Cat. No.: B14631836
CAS No.: 54100-46-8
M. Wt: 239.28 g/mol
InChI Key: LZBKGEQJDXMESR-UHFFFAOYSA-N
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Description

tert-Butyl(phenyl)phosphinic isothiocyanate is an organophosphorus compound that features both a phosphinic acid derivative and an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(phenyl)phosphinic isothiocyanate typically involves the reaction of tert-butyl(phenyl)phosphinic chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(phenyl)phosphinic isothiocyanate can undergo various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

    Oxidation and Reduction: The phosphinic moiety can be oxidized to phosphine oxides or reduced to phosphines under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the phosphinic group.

    Reducing Agents: Lithium aluminum hydride and other hydride donors can reduce the phosphinic group.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Phosphine Oxides: Formed from the oxidation of the phosphinic group.

    Phosphines: Formed from the reduction of the phosphinic group.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(phenyl)phosphinic isothiocyanate is used as a reagent for the synthesis of various organophosphorus compounds

Biology

The compound’s ability to modify proteins through the isothiocyanate group makes it useful in biological research. It can be used to label proteins or to create protein conjugates for studying protein function and interactions.

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. Its reactivity with biological molecules suggests it could be used to develop new drugs or diagnostic tools.

Industry

In industrial applications, the compound can be used to modify surfaces or materials to impart specific properties, such as increased reactivity or stability.

Mechanism of Action

The mechanism of action of tert-Butyl(phenyl)phosphinic isothiocyanate involves the reactivity of the isothiocyanate group with nucleophiles. This group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. The phosphinic moiety can interact with metal ions or other electrophiles, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Similar in structure but lacks the phosphinic group.

    tert-Butyl isothiocyanate: Similar in structure but lacks the phenyl and phosphinic groups.

    Phenylphosphinic acid: Contains the phosphinic group but lacks the isothiocyanate group.

Uniqueness

tert-Butyl(phenyl)phosphinic isothiocyanate is unique due to the presence of both the phosphinic and isothiocyanate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in scientific research.

Properties

CAS No.

54100-46-8

Molecular Formula

C11H14NOPS

Molecular Weight

239.28 g/mol

IUPAC Name

[tert-butyl(isothiocyanato)phosphoryl]benzene

InChI

InChI=1S/C11H14NOPS/c1-11(2,3)14(13,12-9-15)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

LZBKGEQJDXMESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)N=C=S

Origin of Product

United States

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